5,6-Difluoroquinoline-2-carboxylic acid
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Overview
Description
5,6-Difluoroquinoline-2-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoroquinoline-2-carboxylic acid typically involves the direct fluorination of quinoline derivatives. One common method includes the electrophilic substitution of quinoline, which can result in a mixture of fluorinated products. For instance, 6-methoxyquinoline can undergo direct fluorination to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Difluoroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 5,6-Difluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In the case of its antibacterial activity, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing a covalent enzyme-DNA complex that leads to cell death . This mechanism is similar to that of other fluoroquinolones, which inhibit bacterial DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Uniqueness
5,6-Difluoroquinoline-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms at the 5 and 6 positions on the quinoline ring. This specific fluorination pattern can result in distinct biological activities and chemical properties compared to other fluorinated quinolines .
Properties
Molecular Formula |
C10H5F2NO2 |
---|---|
Molecular Weight |
209.15 g/mol |
IUPAC Name |
5,6-difluoroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO2/c11-6-2-4-7-5(9(6)12)1-3-8(13-7)10(14)15/h1-4H,(H,14,15) |
InChI Key |
QTIZLLQSMKIDQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
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